molecular formula C7H7ClOS B1420696 4,5-Dimethylthiophene-3-carbonyl chloride CAS No. 1160248-80-5

4,5-Dimethylthiophene-3-carbonyl chloride

Cat. No.: B1420696
CAS No.: 1160248-80-5
M. Wt: 174.65 g/mol
InChI Key: BABKQMLNHKKSHQ-UHFFFAOYSA-N
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Description

4,5-Dimethylthiophene-3-carbonyl chloride is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two methyl groups at the 4 and 5 positions and a carbonyl chloride group at the 3 position. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylthiophene-3-carbonyl chloride typically involves the chlorination of 4,5-dimethylthiophene-3-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale chlorination processes similar to those used in laboratory settings. The use of automated reactors and controlled environments would ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylthiophene-3-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

    Amides and Esters: Formed through nucleophilic substitution.

    Sulfoxides and Sulfones: Resulting from oxidation of the thiophene ring.

    Alcohols and Aldehydes: Produced via reduction of the carbonyl chloride group.

Scientific Research Applications

4,5-Dimethylthiophene-3-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethylthiophene-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carbonyl chloride: Lacks the methyl groups at the 4 and 5 positions, resulting in different reactivity and properties.

    4-Methylthiophene-3-carbonyl chloride: Contains only one methyl group, leading to variations in steric and electronic effects.

    5-Methylthiophene-3-carbonyl chloride: Similar to 4-Methylthiophene-3-carbonyl chloride but with the methyl group at a different position.

Uniqueness

4,5-Dimethylthiophene-3-carbonyl chloride is unique due to the presence of two methyl groups at the 4 and 5 positions. These methyl groups can influence the compound’s reactivity, stability, and interactions with other molecules. The specific arrangement of these groups can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from other thiophene derivatives.

Properties

IUPAC Name

4,5-dimethylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-4-5(2)10-3-6(4)7(8)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABKQMLNHKKSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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